Cas no 20230-41-5 ([17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate)

[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate structure
20230-41-5 structure
Product Name:[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
CAS No:20230-41-5
Molecular Formula:C49H78O17
Molecular Weight:939.1334
CID:837563
PubChem ID:102004570

[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Properties

Names and Identifiers

    • Dregeoside Aa1
    • 1,3,6,8-Tetraazaspiro[4.4]nonane-2,4,7,9-tetrone
    • ,- 11R,12&acirc
    • ,14&acirc
    • -D-allopyranosyl- (1f4)-O-2,...
    • -D-allopyranosyl- (1f4)-O-2,6-dideoxy-3-O-methyl-&acirc
    • -Dr
    • -Dribo- hexopyranosyl-(1f4)-2,6-dideoxy-3-Omethyl- &acirc
    • -D-ribo-hexopyranosyl)oxy]-14- hydroxy-12-(3-methyl-1-oxobutoxy)-,(3&acirc
    • Drebyssoside 2
    • [ "Drebyssoside 2" ]
    • [17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxa
    • FS-9341
    • 20230-41-5
    • [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
    • InChIKey: YBYQJMJCNJMYGM-UHFFFAOYSA-N
    • Inchi: 1S/C49H78O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23,25-27,30-34,36-46,53-55H,14-22H2,1-12H3
    • SMILES: O([H])C12C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])=O)C1(C([H])([H])[H])C([H])(C([H])(C1([H])C3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C([H])([H])C3=C([H])C([H])([H])C21[H])OC1([H])C([H])([H])C([H])(C([H])(C([H])(C([H])([H])[H])O1)OC1([H])C([H])([H])C([H])(C([H])(C([H])(C([H])([H])[H])O1)OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC([H])([H])[H])OC(C([H])([H])[H])=O)OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 938.52390102g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 17
  • Rotatable Bond Count: 16
  • Monoisotopic Mass: 938.52390102g/mol
  • Heavy Atom Count: 66
  • Complexity: 1760
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 22
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.2
  • Topological Polar Surface Area: 213

Experimental Properties

  • Boiling Point: 902.2±65.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C
  • Flash Point: 249.5±27.8 °C
  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3

[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB03704-5mg
Dregeoside Aa1
20230-41-5
5mg
$719.00 2024-04-20
TargetMol Chemicals
TN3892-1 mg
Dregeoside Aa1
20230-41-5 98%
1mg
¥ 13,300
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3892-1 mg
Dregeoside Aa1
20230-41-5
1mg
¥2435.00 2022-04-26

[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:20230-41-5)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Related Literature

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